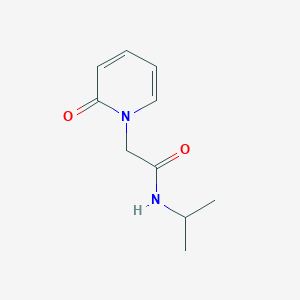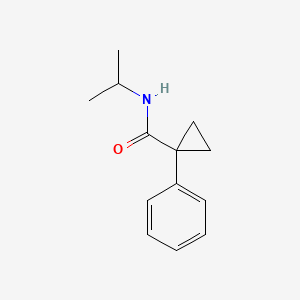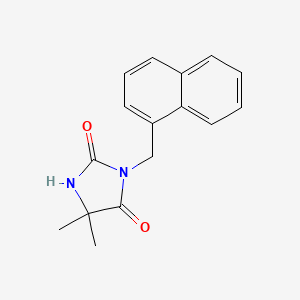
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.
作用机制
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide works by selectively blocking the activity of dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation. By blocking the activity of dopamine D3 receptors, 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior in animals.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce drug-seeking behavior, decrease the rewarding effects of drugs of abuse, and reduce the activity of dopamine neurons in the brain. It has also been shown to have anxiolytic effects, meaning it can reduce anxiety in animals.
实验室实验的优点和局限性
One advantage of using 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in lab experiments is its high yield and cost-effectiveness. It is also a selective dopamine D3 receptor antagonist, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is that it has not yet been extensively studied in humans, so its potential therapeutic effects in humans are not yet fully understood.
未来方向
There are several future directions for research on 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One area of research is its potential use as a treatment for drug addiction in humans. While studies in animals have shown promising results, more research is needed to determine if 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is safe and effective in humans.
Another area of research is its potential use as a tool for studying the role of dopamine in various physiological processes. By selectively blocking the activity of dopamine D3 receptors, 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can help researchers better understand the role of dopamine in reward and motivation, as well as other physiological processes.
Finally, more research is needed to fully understand the biochemical and physiological effects of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, as well as its potential advantages and limitations for lab experiments. As research on 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide continues, it may become an increasingly important tool for studying the role of dopamine in the brain and for developing new treatments for drug addiction and other disorders.
合成方法
The synthesis of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 4-piperidone hydrochloride with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The yield of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is typically high, making it a cost-effective compound for research purposes.
科学研究应用
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied extensively for its potential use in various scientific research applications. One area of research is its potential use as a treatment for drug addiction. Studies have shown that 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can reduce drug-seeking behavior in animals, suggesting that it may have therapeutic potential for treating addiction in humans.
Another area of research is its potential use as a tool for studying the role of dopamine in the brain. 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a selective dopamine D3 receptor antagonist, which means it can selectively block the activity of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological processes, such as reward and motivation.
属性
IUPAC Name |
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-9-7-15(8-10-19)18-17(20)16-11-13(3)5-6-14(16)4/h5-6,11-12,15H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINLUJIQXKAGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)


![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)

![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)


![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
